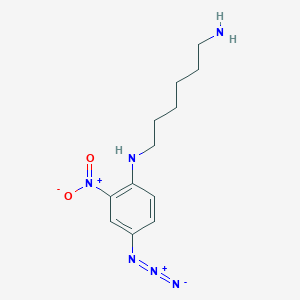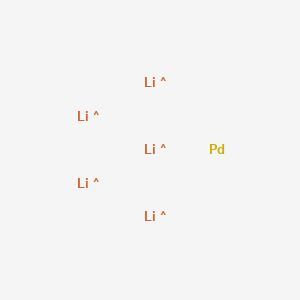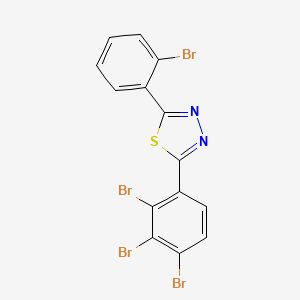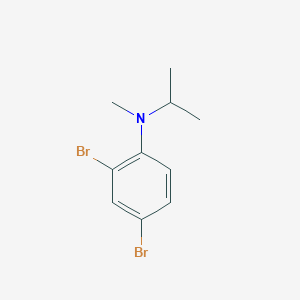![molecular formula C11H11NO2S B14499699 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol CAS No. 64089-32-3](/img/structure/B14499699.png)
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is a heterocyclic compound that features a thiazole ring fused with an isoquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with isoquinoline derivatives in the presence of oxidizing agents such as potassium ferricyanide . The reaction conditions often require controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazoloisoquinolines, sulfoxides, sulfones, and dihydro derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which 5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol exerts its effects involves interactions with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]thiazoles: These compounds have a similar fused thiazole structure but differ in their electronic properties and applications.
Thiazolopyrimidines: These compounds share the thiazole ring but are fused with a pyrimidine ring, leading to different biological activities.
Uniqueness
5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol is unique due to its specific ring fusion and the presence of hydroxyl groups at positions 8 and 9. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
64089-32-3 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
5,6-dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol |
InChI |
InChI=1S/C11H11NO2S/c13-10-3-7-1-2-12-6-15-5-9(12)8(7)4-11(10)14/h3-5,13-14H,1-2,6H2 |
InChI-Schlüssel |
WQSWAJLGFMZBNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CSC=C2C3=CC(=C(C=C31)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)





![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)

![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)

![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
